molecular formula C22H21N5O4S B2669781 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893273-43-3

5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2669781
CAS No.: 893273-43-3
M. Wt: 451.5
InChI Key: BKIZUYXANSWECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a 1,4-dioxa-8-azaspiro[4.5]decane, a phenylsulfonyl group, and a triazolo[1,5-a]quinazoline. These groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic ring and the other functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a type of spirocyclic compound, which are known for their complex three-dimensional structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the spirocyclic ring could influence the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines, chemically related to 5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, are synthesized via an aza-Wittig reaction, showcasing the compound's relevance in organic synthesis and chemical research (Huang, Nie, & Ding, 2009).

Pharmacological Applications

  • A study on substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines demonstrated their antagonistic activity against the 5-HT(6) receptor, highlighting their potential in the development of neurological or psychiatric treatments (Ivachtchenko et al., 2010).

Antimicrobial Activity

  • Newly synthesized methylsulfanyl-triazoloquinazoline derivatives, similar in structure to the compound , have been studied for antimicrobial activity, showing effectiveness against various bacteria and fungi, indicating the compound's potential in antimicrobial research (Al-Salahi et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have biological activity, depending on the exact nature of the compound and its interactions with biological systems .

Safety and Hazards

Without specific information on the compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

8-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c28-32(29,16-6-2-1-3-7-16)21-20-23-19(17-8-4-5-9-18(17)27(20)25-24-21)26-12-10-22(11-13-26)30-14-15-31-22/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZUYXANSWECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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